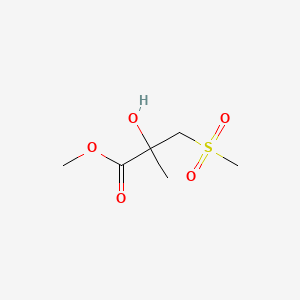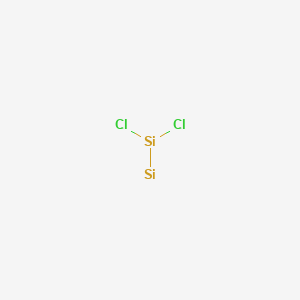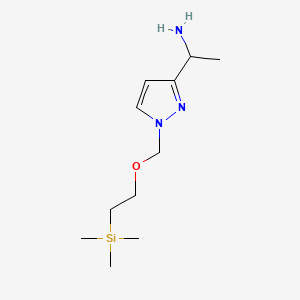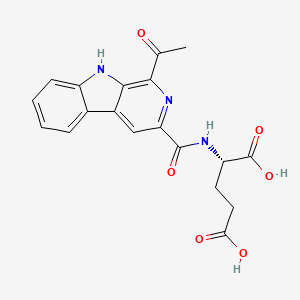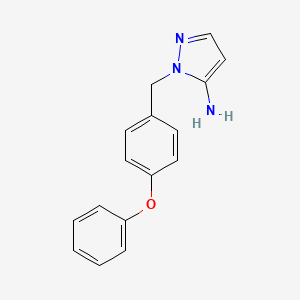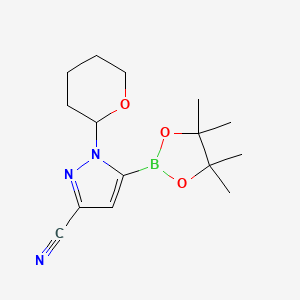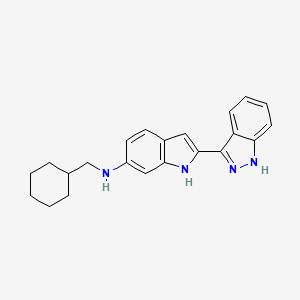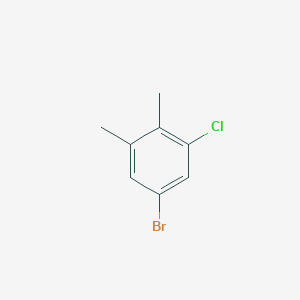
5-Bromo-1-chloro-2,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-chloro-2,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-2,3-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Br2 reacts with FeBr3 to form the bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring at the position ortho to the chlorine substituent, leading to the formation of the brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
5-Bromo-1-chloro-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine substituents can be replaced by other groups through nucleophilic aromatic substitution.
Oxidation reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction reactions: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 5-bromo-1-chloro-2,3-dimethylbenzoic acid.
Reduction: Formation of 2,3-dimethylbenzene.
科学研究应用
5-Bromo-1-chloro-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-1-chloro-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-chloro-1,3-dimethylbenzene
- 1-Bromo-3,5-dimethylbenzene
- 1-Chloro-3,5-dimethylbenzene
Uniqueness
5-Bromo-1-chloro-2,3-dimethylbenzene is unique due to the specific positions of the substituents on the benzene ring, which influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms, along with two methyl groups, provides a distinct set of chemical properties compared to other similar compounds.
属性
分子式 |
C8H8BrCl |
|---|---|
分子量 |
219.50 g/mol |
IUPAC 名称 |
5-bromo-1-chloro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |
InChI 键 |
ZPCCBIVNFUTPQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)

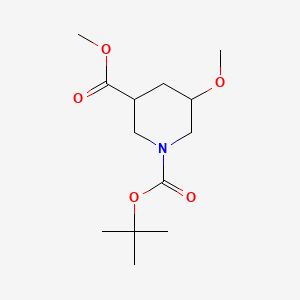
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
